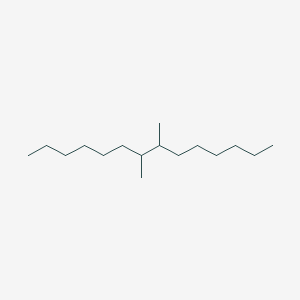
Tetradecane, 7,8-dimethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecane, 7,8-dimethyl is a hydrocarbon compound with the molecular formula C16H34 . It is a branched alkane, specifically a dimethyl derivative of tetradecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecane, 7,8-dimethyl can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecane, 7,8-dimethyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated alkanes, alkylated alkanes
Wissenschaftliche Forschungsanwendungen
Tetradecane, 7,8-dimethyl has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential role in biological systems, including its interactions with cell membranes and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used as a solvent or intermediate in the production of other chemicals, including surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of Tetradecane, 7,8-dimethyl involves its interactions with various molecular targets and pathways. As a hydrocarbon, it can interact with lipid membranes, affecting their fluidity and permeability. Additionally, it can participate in chemical reactions that modify its structure and properties, leading to the formation of new compounds with different biological or chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecane: A straight-chain alkane with the formula .
Hexadecane: A straight-chain alkane with the formula .
Pentadecane: A straight-chain alkane with the formula .
Uniqueness
Tetradecane, 7,8-dimethyl is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of methyl groups at the 7th and 8th positions can influence its reactivity, boiling point, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
2801-86-7 |
|---|---|
Molekularformel |
C16H34 |
Molekulargewicht |
226.44 g/mol |
IUPAC-Name |
7,8-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
ADQGKNVLGXQIRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)C(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




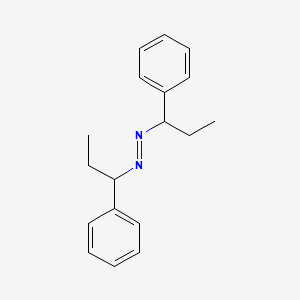
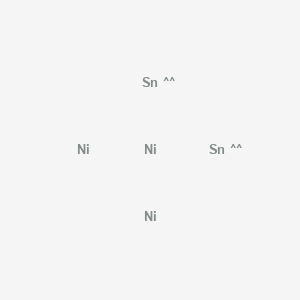
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
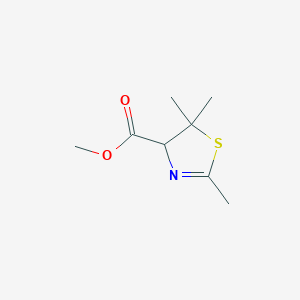
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
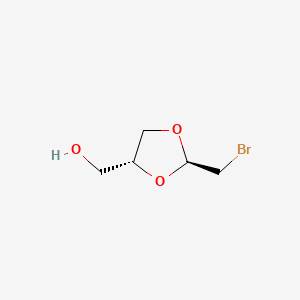
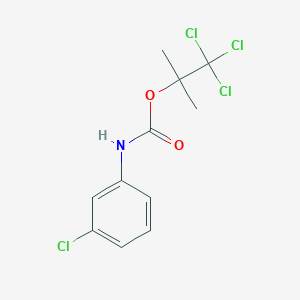
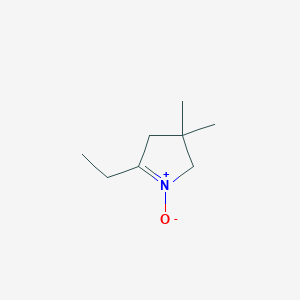

![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
